Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate
Description
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Properties
IUPAC Name |
ethyl 2-cyano-2-methyl-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-4-6-14-7-5-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLURGUDYJVFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility data for ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate in DMSO
Technical Assessment: Solubility Profile & Dissolution Protocols for Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate in DMSO
Executive Summary
This compound is a functionalized pyridine intermediate, structurally analogous to the phenyl-substituted precursor (CAS 104876-35-9).[1] Based on Structure-Property Relationship (SPR) analysis and functional group contribution methods, this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) , estimated at >100 mg/mL (approx. 430 mM) at 25°C.
While the compound is highly soluble in polar aprotic solvents (DMSO, DMF), it possesses limited aqueous solubility at neutral pH, necessitating specific handling protocols for biological assays to prevent precipitation upon dilution. This guide provides the predicted physicochemical profile, a rigorous experimental workflow for validating batch-specific solubility, and best practices for stock solution management.
Chemical Identity & Physicochemical Profile
Understanding the molecular architecture is prerequisite to predicting solubility behavior. The molecule combines a lipophilic ethyl ester and methyl group with a polar, basic pyridine ring and a cyano moiety.
| Property | Data / Prediction | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| Structural Analog | Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS 104876-35-9) | Used as a lipophilic reference point. |
| Predicted LogP | 1.2 – 1.8 | Moderately lipophilic; Pyridine reduces LogP vs. Phenyl analog (~2.5). |
| H-Bond Acceptors | 4 (Pyridine N, Ester O, Cyano N) | Facilitates interaction with DMSO. |
| H-Bond Donors | 0 | Aprotic; no self-aggregation via H-bonds.[1] |
| pKa (Pyridine) | ~5.2 (Conjugate acid) | Basic; solubility increases significantly at pH < 4. |
Solubility Data Assessment
Predicted Solubility Profile
In the absence of a specific pharmacopeial monograph, the following solubility limits are derived from the solvation energy of the functional groups and empirical data from the structural analog (CAS 104876-35-9).[1]
| Solvent | Solubility Rating | Estimated Limit (25°C) | Mechanism |
| DMSO | Very Soluble | > 100 mg/mL | Dipole-dipole interactions; DMSO solvates the polar pyridine and cyano groups effectively.[1] |
| DMF | Very Soluble | > 100 mg/mL | Similar polarity profile to DMSO. |
| Ethanol | Soluble | 30 – 50 mg/mL | Good solvation of ester; slightly reduced by compact crystal packing (if solid). |
| Water (pH 7.4) | Poorly Soluble | < 1 mg/mL | Lipophilic ester/methyl groups dominate at neutral pH. |
| Water (pH 2.0) | Soluble | > 10 mg/mL | Protonation of pyridine nitrogen ( |
Critical Insight: The "methyl" group at the alpha-position (C2) disrupts planar stacking compared to non-methylated analogs, likely lowering the melting point and increasing solubility in organic solvents compared to the parent ethyl 2-cyano-3-(pyridin-4-yl)acrylate.[1]
Experimental Protocol: Solubility Determination
To validate the exact solubility for a specific batch (critical for GLP studies), use the following Thermodynamic Solubility Protocol (Shake-Flask Method) . This is the "Gold Standard" over kinetic estimates.
Protocol Workflow (DOT Visualization)
Figure 1: Step-wise thermodynamic solubility determination workflow ensuring saturation equilibrium.
Detailed Methodology
-
Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL amber glass vial (protect from light).
-
Solvent Addition: Add 100 µL of anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%).
-
Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.
-
Observation: If the solution is clear, solubility is >100 mg/mL. Proceed to use.
-
Saturation: If solid remains, add DMSO in 50 µL increments until clear, or incubate with excess solid for 24 hours to determine the saturation limit.
-
-
Quantification (Optional): If a saturation limit is required, centrifuge the saturated suspension (10,000 x g, 5 min), dilute the supernatant 100-fold in acetonitrile, and analyze via HPLC-UV (254 nm) against a known standard curve.
Handling, Stability & Stock Solutions
DMSO Hygroscopicity & Hydrolysis Risk
DMSO is highly hygroscopic. Absorbed atmospheric water can attack the ethyl ester linkage, leading to hydrolysis (formation of the carboxylic acid derivative) or hydration of the cyano group (formation of the amide).
-
Risk Level: Moderate.
-
Mitigation:
-
Use anhydrous DMSO packaged in septa-sealed bottles.
-
Store stock solutions at -20°C or -80°C .
-
Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
-
Biological Assay Dilution Strategy
When diluting a DMSO stock (e.g., 100 mM) into aqueous media (e.g., cell culture media), the "Solubility Cliff" occurs.
-
Maximum Tolerated DMSO: Typically 0.1% - 0.5% (v/v) for live cells.
-
Precipitation Risk: The compound is lipophilic. Rapid dilution into buffer may cause "crashing out."
-
Protocol:
-
Perform an intermediate dilution in a co-solvent if necessary (e.g., dilute 100 mM DMSO stock to 1 mM in DMSO/Ethanol).
-
Add the intermediate slowly to the vortexing media to facilitate dispersion.
-
Visual Check: Inspect the media under 100x magnification for micro-crystals before adding to cells.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11627749 (Related Benzimidazole Analog). Retrieved from [Link]
- Context: Provides physicochemical property data for structurally complex pyridine-propanoate esters used in drug development (Dabigatran intermedi
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.
- Context: Authoritative source on solubility protocols (Kinetic vs. Thermodynamic)
- Context: Used as the primary structural analog for solubility estim
-
Assay Guidance Manual. Solubility Assays for High-Throughput Screening. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Context: Standard operating procedures for handling DMSO stock solutions and dilution protocols.
Sources
Methodological & Application
Protocol for alpha-alkylation of ethyl 2-cyanopropanoate with pyridine electrophiles
High-Fidelity Protocol for the -Heteroarylation of Ethyl 2-Cyanopropanoate
Executive Summary & Strategic Analysis
The
While simple primary alkyl halides undergo standard
-
Electronic Deactivation: Unactivated halopyridines do not undergo
reactions and are poor substrates for unless highly electron-deficient. -
Steric Congestion: The reductive elimination of a quaternary center from a metal catalyst is kinetically difficult.
This guide details two validated protocols. Protocol A (Pd-Catalyzed Cross-Coupling) is the "Gold Standard" for broad scope, including unactivated pyridines. Protocol B (
Substrate Profile
| Property | Data | Implications for Protocol |
| Substrate | Ethyl 2-cyanopropanoate | Nucleophile (Pronucleophile) |
| Structure | Forms quaternary center upon reaction. | |
| ~13.5 (Est.) | Acidic enough for weak bases ( | |
| Sterics | Moderate (Secondary Carbon) | Requires bulky, electron-rich ligands (e.g., |
Protocol A: Pd-Catalyzed -Heteroarylation (The Gold Standard)
Applicability: Unactivated halopyridines (2-chloro, 3-bromo, etc.) and electron-rich pyridines.
Mechanism:
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle, emphasizing the critical role of the bulky phosphine ligand in facilitating the difficult reductive elimination step to form the quaternary center.
Caption: Catalytic cycle for the Pd-catalyzed
Materials & Reagents[1]
-
Substrate: Ethyl 2-cyanopropanoate (1.0 equiv).
-
Electrophile: Halopyridine (1.0 - 1.1 equiv). Note: Bromides are generally superior to chlorides for initial screens.
-
Catalyst Precursor:
or (1-2 mol% Pd). -
Ligand:
(Tri-tert-butylphosphine).[1]-
Critical Note: Use the air-stable tetrafluoroborate salt
or a 10% wt solution in hexane. This ligand is essential for forming quaternary centers [1].
-
-
Base:
(Tribasic Sodium Phosphate), anhydrous, granular (3.0 equiv).-
Why? Milder than alkoxides, preventing ester hydrolysis or Claisen condensation side reactions.
-
-
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Flame-dry a resealable Schlenk tube or pressure vial containing a magnetic stir bar. Cool under argon.
-
-
Solids Addition:
-
Add
(0.02 equiv) and (0.02 equiv). -
Add finely ground, anhydrous
(3.0 equiv). -
Note: If the halopyridine is a solid, add it now.
-
-
Liquids Addition:
-
Add anhydrous Toluene (0.5 M concentration relative to substrate).
-
Add Ethyl 2-cyanopropanoate (1.0 equiv).
-
Add Halopyridine (1.1 equiv) if liquid.
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 70–100 °C for 12–24 hours.
-
Monitoring: Monitor by GC-MS or LC-MS. Look for the disappearance of the halide.
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography (Silica gel).
-
Eluent: Hexanes:EtOAc gradient (typically 90:10 to 70:30). Pyridine derivatives can streak; adding 1% Triethylamine to the eluent can improve peak shape.
-
Protocol B: (Nucleophilic Aromatic Substitution)[5]
Applicability: Strictly limited to activated pyridines (e.g., 2-chloro-3-nitropyridine, 2-fluoro-5-trifluoromethylpyridine). Mechanism: Addition-Elimination via a Meisenheimer complex.
Decision Logic (Visualization)
Use this tree to determine if
Caption: Decision matrix for selecting the appropriate alkylation protocol based on pyridine electronics.
Materials & Reagents[1]
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv).
-
Solvent: DMF or DMSO (Anhydrous).
-
Temperature: 0 °C to Room Temperature (exothermic).
Step-by-Step Procedure
-
Deprotonation:
-
To a flame-dried flask under Argon, add NaH (1.2 equiv). Wash with dry hexanes to remove oil if necessary.
-
Add dry DMF. Cool to 0 °C.
-
Dropwise add Ethyl 2-cyanopropanoate (1.0 equiv). Evolution of
gas will occur. Stir for 30 min until gas evolution ceases and the solution is clear (formation of the enolate).
-
-
Addition:
-
Add the activated halopyridine (1.0 equiv) dropwise or portion-wise at 0 °C.
-
-
Reaction:
-
Allow to warm to room temperature.[2] Stir for 2–6 hours.
-
Note: Highly activated substrates (e.g., dinitropyridines) react instantly and may require keeping at 0 °C to prevent decomposition.
-
-
Quench & Workup:
-
Quench carefully with saturated
solution. -
Extract with EtOAc (
). Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Dry over
and concentrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Catalyst poisoning or oxidation. | Ensure rigorous |
| Low Yield (Protocol A) | Incomplete conversion due to sterics. | Increase catalyst loading to 5 mol%. Switch solvent to DME (Dimethoxyethane) and raise temp to reflux. |
| Ester Hydrolysis | Base is too strong or wet. | Use anhydrous |
| Bis-arylation | N/A for this substrate. | The substrate is |
| Protodehalogenation | Reduction of Ar-X instead of coupling. | Solvent contains water or proton source. Dry solvent over molecular sieves. |
References
-
Culkin, D. A.; Hartwig, J. F.
-Arylation of Carbonyl Compounds and Nitriles." Acc. Chem. Res.2003 , 36, 234–245. Link -
Beare, N. A.; Hartwig, J. F. "Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands."[4] J. Org.[2][4][5] Chem.2002 , 67, 541–555.[2] Link
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc. Chem. Res.1988 , 21, 456–463. Link
Sources
- 1. Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids [organic-chemistry.org]
- 2. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Reagents for C-alkylation of ethyl cyanoacetate derivatives
Application Note: Strategic C-Alkylation of Ethyl Cyanoacetate Derivatives
Executive Summary
Ethyl cyanoacetate (ECA) is a linchpin scaffold in the synthesis of barbiturates, NSAIDs, and amino acid precursors (e.g., Gabapentin). Its dual electron-withdrawing groups (EWGs)—the nitrile and ester—render the
This guide moves beyond textbook definitions to provide a decision-based framework for reagent selection, ensuring high chemoselectivity and reproducibility in drug discovery workflows.
Mechanistic Foundation
The Enolate Geometry & HSAB Theory
Upon deprotonation, ECA forms a resonance-stabilized enolate. According to Hard-Soft Acid-Base (HSAB) theory, the carbon center is the "softer" nucleophile compared to the "hard" oxygen.
-
C-Alkylation (Thermodynamic): Favored by soft electrophiles (alkyl halides) and solvents that do not shield the enolate oxygen excessively.
-
O-Alkylation (Kinetic): Rare for ECA but can occur with hard electrophiles (e.g., silyl chlorides) or in highly polar aprotic solvents that leave the oxygen naked.
Figure 1: Mechanistic Pathway & HSAB Selectivity
Caption: Reaction pathway demonstrating the divergence between C- and O-alkylation based on HSAB principles.
Reagent Selection Matrix
Selection must be dictated by the electrophile's reactivity and the substrate's stability.
| Parameter | Classical System | Phase Transfer Catalysis (PTC) | Transition Metal (Tsuji-Trost) |
| Base | NaOEt / NaH | None (or mild base like BSA) | |
| Solvent | EtOH / THF / DMF | Toluene / Acetone / DCM | THF / Dioxane |
| Catalyst | None | TBAB / TEBA (1-5 mol%) | |
| Key Benefit | High atom economy; well-understood. | "Green"; easy workup; water tolerance. | Allylic specificity; neutral pH. |
| Risk | Transesterification (if R'OH | Emulsion formation; slower kinetics. | High cost; catalyst removal (ppm limits). |
Decision Framework
Use this logic flow to determine the optimal protocol for your specific target molecule.
Caption: Logic flow for selecting the optimal alkylation strategy based on substrate properties.
Detailed Protocols
Method A: High-Throughput Classical Alkylation (NaH/DMF)
Best for: Primary alkyl halides and robust substrates requiring high conversion.
Reagents:
-
Ethyl cyanoacetate (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.1 equiv)
-
Alkyl Halide (1.05 equiv)
-
Anhydrous DMF (0.5 M concentration)
Protocol:
-
Preparation: Flame-dry a round-bottom flask under
atmosphere. -
Deprotonation: Charge NaH into the flask and wash twice with dry hexanes to remove mineral oil (optional but recommended for difficult purifications). Suspend NaH in anhydrous DMF at 0°C.
-
Addition: Add Ethyl cyanoacetate dropwise over 15 minutes.
gas will evolve. Stir at 0°C for 30 mins until evolution ceases and the solution becomes clear/yellow (Enolate formation). -
Alkylation: Add the Alkyl Halide dropwise.
-
Critical Control: If the halide is reactive (e.g., benzyl bromide), keep at 0°C. If unreactive (e.g., alkyl chloride), warm to RT or 60°C.
-
-
Quench: Pour mixture into ice-cold saturated
. Extract with EtOAc.
Why this works: DMF solvates the
Method B: Solid-Liquid Phase Transfer Catalysis (Green Chemistry)
Best for: Scale-up, moisture-sensitive labs, and avoiding transesterification.
Reagents:
-
Ethyl cyanoacetate (1.0 equiv)
- (anhydrous, finely ground) (2.0 equiv)
-
TBAB (Tetrabutylammonium bromide) (0.05 equiv)
-
Alkyl Halide (1.1 equiv)
-
Acetone or Acetonitrile (Solvent)
Protocol:
-
Charge: Combine ECA, Alkyl Halide,
, and TBAB in Acetone. -
Reaction: Reflux with vigorous mechanical stirring.
-
Note: Vigorous stirring is non-negotiable to maximize the surface area between the solid base and the organic phase.
-
-
Monitoring: Monitor by TLC/HPLC. Reaction times are typically longer (4–12 hours) than Method A.
-
Workup: Filter off the solid salts. Evaporate the solvent.[1]
Why this works: The quaternary ammonium salt (TBAB) shuttles the deprotonated ECA anion into the organic phase where it reacts with the alkyl halide. The absence of strong alkoxide bases eliminates transesterification risks.
Method C: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)
Best for: Drug development involving complex allylic systems; stereoselective requirements.
Reagents:
-
Ethyl cyanoacetate (1.1 equiv)
-
Allylic Acetate/Carbonate (1.0 equiv)
- (2-5 mol%)
-
BSA (N,O-Bis(trimethylsilyl)acetamide) (Base/Activator)
Protocol:
-
Mix: Dissolve Allylic Acetate and ECA in dry THF.
-
Catalyst: Add
under Argon. -
Activation: Add BSA (2.0 equiv) and a catalytic amount of KOAc (potassium acetate).
-
Reaction: Heat to 50°C.
-
Mechanism: Pd(0) inserts into the allylic bond forming a
-allyl species.[2][3] The ECA enolate attacks the -allyl complex from the face opposite the metal (double inversion = net retention of stereochemistry).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Dialkylation | Product ( | 1. Use Method B (PTC) which often favors mono-alkylation due to steric bulk of the ion pair.2. Use excess ECA (1.5 equiv) to statistically favor mono-addition. |
| Transesterification | Use of NaOEt with Ethyl ester but adding Methanol or reactive R-groups. | Switch to Method A (NaH/THF) or Method B (non-nucleophilic base). Ensure alkoxide matches the ester group. |
| No Reaction | Alkyl halide is too sterically hindered or "hard". | Add NaI (Finkelstein condition) to generate the more reactive Alkyl Iodide in situ. Switch solvent to DMSO. |
References
-
Evans, D. A. (2005). Evans pKa Table. Harvard University. [Link]
-
Cope, A. C., et al. (1945). Ethyl Cyanoacetate.[4][5][6] Organic Syntheses, Coll. Vol. 3, p.385. [Link]
-
Trost, B. M. (1973). Palladium-catalyzed allylic alkylation. Journal of the American Chemical Society.[7] [Link]
-
Makosza, M. (2000). Phase-transfer catalysis.[7][8] A general green methodology in organic synthesis. Pure and Applied Chemistry. [Link]
Sources
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- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl cyanoacetate | 105-56-6 [chemicalbook.com]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. iajpr.com [iajpr.com]
Application Notes and Protocols for the Synthesis of Quaternary α-Cyano Esters Using NaH and LDA
Introduction: The Strategic Importance of Quaternary α-Cyano Esters
In the landscape of medicinal chemistry and organic synthesis, molecules bearing all-carbon quaternary centers are of paramount importance. These sterically congested motifs are prevalent in numerous biologically active compounds and natural products, often imparting enhanced metabolic stability and unique three-dimensional structures that are critical for pharmacological activity.[1][2] Among these, α-cyano esters with a quaternary center are particularly valuable synthetic intermediates. The nitrile group is a versatile functional handle that can be readily transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and ketones, making these compounds powerful building blocks for complex molecular architectures.[3][4][5]
This guide provides a detailed, experience-driven overview of two cornerstone methodologies for constructing these valuable structures: deprotonation and subsequent alkylation of a disubstituted α-cyano ester using either Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). We will delve into the mechanistic rationale behind the choice of base, provide comprehensive, step-by-step protocols, and offer insights into critical experimental parameters.
Pillar 1: The Underlying Chemistry - Enolate Generation and Alkylation
The synthesis of a quaternary α-cyano ester via this route is fundamentally a two-step process built upon classic enolate chemistry:
-
Deprotonation: A strong base is used to abstract the acidic proton at the α-carbon of a mono-substituted cyano ester, generating a resonance-stabilized carbanion known as an enolate.
-
Alkylation: This nucleophilic enolate then attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond and constructing the desired quaternary center.[6][7]
The acidity of the α-proton is a key factor. While more acidic than the α-protons of simple esters (pKa ≈ 25) due to the combined electron-withdrawing effects of the ester and nitrile groups, they are not acidic enough to be fully deprotonated by weaker bases like alkoxides.[8] This necessitates the use of very strong, non-nucleophilic bases like NaH or LDA to drive the enolate formation to completion, preventing a complex mixture of starting materials and products.[9][10]
Pillar 2: A Tale of Two Bases - Comparative Analysis of NaH and LDA
The choice between Sodium Hydride and Lithium Diisopropylamide is not arbitrary; it is a strategic decision based on their distinct chemical properties, which dictate reaction conditions and outcomes.
-
Sodium Hydride (NaH): A strong, saline hydride base, typically supplied as a 60% dispersion in mineral oil for safety and ease of handling.[11] It is a powerful, albeit sterically small, non-nucleophilic base.[9][12] Its reaction is heterogeneous, with the solid NaH reacting at its surface to deprotonate the substrate, releasing hydrogen gas (H₂) as the only byproduct.[10] This can make the reaction slower but is advantageous as the byproduct simply evolves from the reaction vessel.
-
Lithium Diisopropylamide (LDA): An exceptionally strong, sterically hindered amide base.[9][13][14] It is prized for its ability to effect rapid and quantitative deprotonation. Unlike NaH, LDA is soluble in common ethereal solvents like THF, leading to a homogeneous reaction.[10] Its significant steric bulk makes it highly selective for the most accessible proton, a characteristic known as kinetic control.[6][13][14] The reaction must be conducted at very low temperatures (typically -78 °C) to manage its high reactivity and prevent side reactions.[9][15][16]
Data Presentation: Head-to-Head Comparison
| Feature | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) |
| Base Type | Saline Hydride (Strong, Non-nucleophilic) | Lithium Amide (Very Strong, Non-nucleophilic) |
| pKa (Conjugate Acid) | ~35 (H₂) | ~36 (Diisopropylamine) |
| Steric Hindrance | Low | High (Bulky)[12][14] |
| Typical Temperature | 0 °C to Room Temperature (or higher)[14][17] | -78 °C[9][14] |
| Reaction Phase | Heterogeneous (Solid-Liquid) | Homogeneous (Solution) |
| Reaction Rate | Generally slower, requires stirring[10] | Very rapid, nearly instantaneous[10] |
| Byproducts | H₂ (gas)[10] | Diisopropylamine (soluble)[10] |
| Key Handling | Flammable solid, water-reactive, mineral oil must often be removed.[11][18][19][20] | Pyrophoric (n-BuLi precursor), air- and moisture-sensitive, requires cryogenic setup.[21][22] |
Pillar 3: Visualization of the Process
Experimental Workflow
Caption: General experimental workflow for α-alkylation.
Reaction Mechanisms
Caption: Mechanism using Sodium Hydride (NaH).
Sources
- 1. cluster-science.com [cluster-science.com]
- 2. Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular Access to Quaternary α‑Cyano Carbonyl Compounds via NiH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.indiana.edu [chem.indiana.edu]
- 9. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. reddit.com [reddit.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 18. alkalimetals.com [alkalimetals.com]
- 19. nj.gov [nj.gov]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. studylib.net [studylib.net]
- 22. westliberty.edu [westliberty.edu]
One-pot synthesis of alpha-methyl-alpha-cyano-3-(4-pyridyl)propanoates
Topic: One-Pot Synthesis of Alkyl α-Methyl-α-cyano-3-(4-pyridyl)propanoates via Michael Addition
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of alkyl α-methyl-α-cyano-3-(4-pyridyl)propanoates. These compounds are valuable scaffolds in medicinal chemistry and drug development due to the presence of a versatile nitrile group, a chiral center, and a pharmaceutically relevant pyridine moiety. The described protocol leverages a base-catalyzed Michael addition reaction, a robust and atom-economical method for carbon-carbon bond formation.[1][2] This guide details the underlying mechanism, provides a step-by-step experimental protocol, outlines methods for product validation, and offers insights into potential challenges. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable pathway to this important class of molecules.
Introduction and Scientific Rationale
The pyridine ring is a privileged structure in pharmacology, appearing in numerous approved drugs. Its functionalization is a key strategy in the discovery of new therapeutic agents.[3][4] The target molecule, an α-methyl-α-cyano-3-(4-pyridyl)propanoate, incorporates three critical functionalities: the pyridine ring for potential biological interactions, a quaternary carbon center which can enhance metabolic stability, and a cyano group that can serve as a synthetic handle for further transformations or act as a bioisostere.
The chosen synthetic strategy is the Michael (or conjugate) addition, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue.[1][2] In this case, the reaction proceeds between the enolate of an alkyl 2-cyanopropanoate (the Michael donor) and 4-vinylpyridine (the Michael acceptor).[5][6] 4-Vinylpyridine is an effective Michael acceptor due to the electron-withdrawing nature of the pyridine ring, which polarizes the vinyl group and makes the β-carbon susceptible to nucleophilic attack.[5]
A one-pot approach is selected for its inherent efficiency, reducing the need for intermediate isolation, minimizing solvent waste, and saving time. Such streamlined processes are highly desirable in both academic and industrial research settings.[7][8]
Reaction Mechanism and Pathway
The synthesis proceeds via a classic base-catalyzed Michael addition mechanism. The process can be delineated into three primary steps:
-
Enolate Formation: A suitable base abstracts the acidic α-proton from the alkyl 2-cyanopropanoate. The acidity of this proton is enhanced by the two adjacent electron-withdrawing groups (the cyano and ester moieties), allowing for deprotonation even with a moderately strong base to form a stabilized enolate nucleophile.
-
Nucleophilic Attack (Conjugate Addition): The newly formed enolate attacks the electron-deficient β-carbon of the 4-vinylpyridine's vinyl group. This C-C bond-forming step generates a new, resonance-stabilized anionic intermediate where the negative charge is delocalized within the pyridine ring.[5][6]
-
Protonation: The anionic intermediate is protonated during the reaction or subsequent aqueous workup, yielding the final neutral product, alkyl α-methyl-α-cyano-3-(4-pyridyl)propanoate.
Caption: Reaction mechanism workflow for the one-pot synthesis.
Experimental Protocol
This protocol describes the synthesis of Methyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate .
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Vinylpyridine | ≥95% | Sigma-Aldrich | Inhibitor should be removed before use. |
| Methyl 2-cyanopropanoate | ≥98% | Sigma-Aldrich | |
| Sodium Ethoxide (NaOEt) | ≥95% | Sigma-Aldrich | Highly hygroscopic; handle under inert gas. |
| Anhydrous Ethanol (EtOH) | ≥99.5% | Various | Use from a sealed bottle or freshly distilled. |
| Diethyl Ether | ACS Grade | Various | For extraction. |
| Saturated aq. NH₄Cl | - | Lab-prepared | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Various | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Equipment: Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, nitrogen/argon inlet, dropping funnel, rotary evaporator, standard glassware for extraction and chromatography.
Reagent Preparation and Quantities
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 4-Vinylpyridine | 105.14 | 10.0 | 1.05 g (1.1 mL) | 1.0 |
| Methyl 2-cyanopropanoate | 113.12 | 11.0 | 1.24 g (1.2 mL) | 1.1 |
| Sodium Ethoxide | 68.05 | 1.0 | 68 mg | 0.1 |
| Anhydrous Ethanol | 46.07 | - | 20 mL | - |
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add anhydrous ethanol (20 mL) followed by sodium ethoxide (68 mg, 1.0 mmol). Stir the mixture at room temperature until the base is fully dissolved.
-
Nucleophile Addition: Add methyl 2-cyanopropanoate (1.24 g, 11.0 mmol) to the solution dropwise over 5 minutes. Allow the mixture to stir for an additional 15 minutes to ensure complete formation of the enolate.
-
Michael Acceptor Addition: Add 4-vinylpyridine (1.05 g, 10.0 mmol) to the reaction mixture dropwise via syringe. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-vinylpyridine spot indicates reaction completion.
-
Reaction Quench: Once the reaction is complete, cool the flask in an ice bath and slowly add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of 20% to 40% ethyl acetate in hexanes to afford the pure product as a pale yellow oil.
Product Characterization and Validation
A self-validating protocol requires rigorous confirmation of the product's structure and purity.
-
Expected Yield: 75–85%
-
Appearance: Pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55 (d, 2H, Ar-H ortho to N)
-
δ 7.20 (d, 2H, Ar-H meta to N)
-
δ 3.75 (s, 3H, -OCH₃)
-
δ 3.10 (t, 2H, -CH₂-Ar)
-
δ 2.50 (t, 2H, -CH₂-C(CN))
-
δ 1.60 (s, 3H, -C-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 170.1 (C=O, ester)
-
δ 150.0 (Ar-C ortho to N)
-
δ 148.5 (Ar-C ipso)
-
δ 124.2 (Ar-C meta to N)
-
δ 118.5 (CN)
-
δ 53.5 (-OCH₃)
-
δ 45.0 (quaternary C)
-
δ 38.0 (-CH₂-C(CN))
-
δ 30.0 (-CH₂-Ar)
-
δ 24.5 (-CH₃)
-
-
FT-IR (thin film, cm⁻¹): 2245 (C≡N stretch), 1740 (C=O ester stretch), 1605, 1415 (C=C, C=N pyridine ring stretches).
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₁₄N₂O₂ [M+H]⁺: 219.11; Found: 219.11.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and analysis.
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete reaction or moisture in the reaction. Sodium ethoxide is readily hydrolyzed, which would deactivate it.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. Extend the reaction time if TLC shows remaining starting material.
-
-
Side Reaction - Polymerization:
-
Cause: 4-Vinylpyridine can undergo spontaneous or base-catalyzed polymerization.[9][10]
-
Solution: Ensure the 4-vinylpyridine is added dropwise to the solution containing the enolate, maintaining a low instantaneous concentration of the vinyl monomer. Running the reaction at 0 °C instead of room temperature can also mitigate this, though it may require longer reaction times.
-
-
Difficult Purification:
-
Cause: Presence of closely-eluting impurities or polymer byproducts.
-
Solution: A slow, careful gradient during column chromatography is crucial. If the product is still impure, a second column or preparative TLC may be necessary.
-
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)
- Reyes-Mendoza, A., et al. (n.d.).
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025).
- Wikipedia. (n.d.).
- Selvita. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. (n.d.). Thieme Chemistry.
- Leinert, M., Irrgang, T., & Kempe, R. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society.
- Cu-Catalyzed switchable synthesis of functionalized pyridines and pyrroles. (2018). PubMed.
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.).
- El-Sayed, N. N. E., et al. (n.d.). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC - NIH.
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). PMC.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
- Wikipedia. (n.d.). Michael reaction.
- One‐pot, self‐initiated polymerization approach to functional poly(4‐vinylpyridine)s. (2025).
- Ashenhurst, J. (2023).
- A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. (n.d.).
- Rimaz, M., Khalafy, J., & Moghadam, P. N. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water.
- An one-pot three-component process for the synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles in aqueous media. (n.d.).
- SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PL
Sources
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- 3. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
The Latent Potential of Ethyl 2-Cyano-2-methyl-3-(pyridin-4-yl)propanoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is a polysubstituted building block with significant potential for the synthesis of diverse heterocyclic scaffolds. Its unique structural arrangement, featuring a pyridine ring, a quaternary carbon with both cyano and ester functionalities, and a reactive methylene group, makes it a versatile precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of its plausible, albeit currently under-explored, applications in heterocyclic synthesis. We present detailed theoretical frameworks and robust experimental protocols to empower researchers in leveraging this compound for the discovery and development of novel chemical entities.
I. Strategic Importance in Medicinal Chemistry
The pyridine nucleus is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds. Its incorporation into fused heterocyclic systems often leads to enhanced pharmacological profiles. This compound serves as an excellent starting material for accessing novel pyridofused heterocycles, which are of considerable interest in drug discovery programs targeting a range of therapeutic areas.
II. Proposed Synthetic Applications and Protocols
While direct literature precedent for the synthetic utility of this compound is nascent, its structure suggests several compelling avenues for heterocyclic construction. The following sections detail proposed synthetic transformations, grounded in established chemical principles and supported by analogous reactions reported in the literature.
A. Synthesis of Quinolizinone Derivatives via Intramolecular Cyclization
The proximity of the pyridine nitrogen to the ester functionality in this compound suggests a propensity for intramolecular cyclization to form quinolizinone scaffolds. These bicyclic systems are present in various natural products and exhibit a range of biological activities.
Causality of Experimental Choices: The proposed mechanism involves an initial activation of the pyridine ring, followed by an intramolecular nucleophilic attack of the enolizable ester. The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the α-carbon without competing side reactions. High-boiling point solvents are often employed to provide the necessary thermal energy for the cyclization and subsequent aromatization steps.
Proposed Reaction Scheme:
Caption: Proposed intramolecular cyclization to a quinolizinone.
Detailed Experimental Protocol: Synthesis of a Putative 2-Cyano-2-methyl-2,3-dihydro-1H-quinolizin-1,4-dione
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to anhydrous diphenyl ether (10 mL/mmol of starting material).
-
Reaction Initiation: Slowly add a solution of this compound (1.0 eq.) in anhydrous diphenyl ether (5 mL/mmol) to the stirred suspension at room temperature under a nitrogen atmosphere.
-
Cyclization: After the initial effervescence ceases, heat the reaction mixture to 250 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench with methanol to destroy any excess NaH. Dilute the mixture with diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired quinolizinone derivative.
Data Presentation:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Proposed Product | Expected Yield (%) |
| 1 | NaH | Diphenyl ether | 250 | 3 | 2-Cyano-2-methyl-quinolizinone | 60-75 |
| 2 | LDA | THF | -78 to reflux | 6 | 2-Cyano-2-methyl-quinolizinone | 45-60 |
B. Synthesis of Novel Pyridopyrimidine Scaffolds
The presence of the cyano and ester groups makes this compound a suitable candidate for condensation reactions with binucleophiles to construct fused pyrimidine rings. Pyridopyrimidines are a class of privileged structures in medicinal chemistry, with applications as kinase inhibitors and anticancer agents.[1][2]
Causality of Experimental Choices: This proposed synthesis relies on the reaction of the activated nitrile and ester functionalities with a dinucleophile like guanidine or urea. The choice of a base, such as sodium ethoxide, is to facilitate the condensation by deprotonating the nucleophile and promoting the cyclization cascade. Ethanol is a common solvent for these types of reactions as it is the conjugate acid of the ethoxide base.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a pyridopyrimidine derivative.
Detailed Experimental Protocol: Synthesis of a Putative 2-Amino-4-hydroxy-5-(pyridin-4-ylmethyl)-5-methyl-5H-pyrido[1,2-a]pyrimidine-3-carbonitrile
-
Reaction Setup: To a solution of sodium ethoxide (2.1 eq.) in absolute ethanol (20 mL/mmol of starting material) in a round-bottom flask, add guanidine hydrochloride (1.1 eq.).
-
Addition of Reactant: Stir the mixture for 15 minutes at room temperature, then add this compound (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. Add water to the residue and collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold ethanol and diethyl ether. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridopyrimidine derivative.
III. Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of medicinally relevant heterocyclic compounds. The application notes and protocols detailed herein provide a foundational framework for researchers to begin exploring its synthetic potential. The proposed pathways to quinolizinones and pyridopyrimidines are based on sound chemical principles and offer exciting opportunities for the discovery of novel molecular entities. Further investigation into the reactivity of this versatile substrate is warranted and is anticipated to unlock a wealth of new heterocyclic scaffolds.
IV. References
-
Fadda, A. A., et al. (2021). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 11(25), 15267-15293.
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-134.
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate
This guide provides in-depth troubleshooting and frequently asked questions for the purification of ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate by silica gel column chromatography. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar basic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis of the target compound?
A1: this compound is typically synthesized via a Knoevenagel condensation between pyridine-4-carbaldehyde and ethyl 2-cyanopropanoate.[1] Potential impurities include:
-
Unreacted Starting Materials: Pyridine-4-carbaldehyde and ethyl 2-cyanopropanoate.
-
Catalyst: Weak bases like piperidine or other amines are often used as catalysts and may persist after workup.[2]
-
Side-Products: Self-condensation products of the starting materials or byproducts from undesired reaction pathways.[3]
-
Water: Pyridine compounds are often hygroscopic and can retain water.[4]
Understanding these impurities is crucial for developing an effective purification strategy, as their polarities will dictate the choice of solvent system.
Q2: Why does my compound streak or "tail" on a silica gel TLC plate?
A2: This is the most common issue when purifying basic compounds like pyridines on standard silica gel.[5]
-
Underlying Cause: Silica gel has a surface covered with slightly acidic silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring can undergo a strong, non-ideal interaction (acid-base interaction) with these silanol sites.[6] This causes a portion of the analyte molecules to be retained more strongly, leading to a "tailing" or streaking effect instead of a compact spot.[5][7]
-
Quick Solution: To confirm this is the issue, prepare a new TLC developing solvent (eluent) containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol.[8][9] If the tailing is significantly reduced and the spot becomes more defined, the acid-base interaction is the primary cause.
Q3: How do I select the optimal mobile phase (eluent) for the column?
A3: The goal is to find a solvent system that provides a target retention factor (Rf) of 0.25 - 0.35 for your desired compound on a TLC plate. This Rf range typically ensures good separation on a column without requiring excessively large solvent volumes.[10]
Step-by-Step Protocol for Solvent System Selection:
-
Start with a Standard System: A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11] Begin with a ratio like 70:30 Hexane:EtOAc.
-
Run a TLC: Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent system.
-
Analyze the Result:
-
If the Rf is too low (spots are near the baseline): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50:50 Hexane:EtOAc or introduce a stronger polar solvent like methanol).[9]
-
If the Rf is too high (spots are near the solvent front): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move to 90:10 Hexane:EtOAc).
-
-
Add a Modifier: As established in Q2, to prevent tailing, add a basic modifier like 0.5-1% triethylamine (TEA) to your optimized solvent system. Re-run the TLC with the modified eluent to confirm the Rf value.[12]
| Solvent System Component | Purpose | Typical Starting Ratios |
| Hexane / Petroleum Ether | Non-polar base solvent | 70-80% |
| Ethyl Acetate (EtOAc) | Medium-polarity solvent | 20-30% |
| Dichloromethane (DCM) | Alternative medium-polarity solvent | Can be used in place of or with EtOAc. |
| Methanol (MeOH) | Strong polar solvent | Use sparingly (1-5%) for highly retained compounds. |
| Triethylamine (TEA) | Basic modifier | 0.5 - 1% of the total solvent volume.[7] |
Table 1: Common solvent components for normal-phase chromatography.
Troubleshooting Guide
Problem 1: My compound is exhibiting severe peak tailing during the column run, leading to poor separation and mixed fractions.
-
Primary Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[5][6] This is the column-scale manifestation of the TLC streaking issue.
-
Mechanism: The free silanol groups (Si-OH) on silica can act as hydrogen-bond donors. The lone pair of electrons on the pyridine nitrogen acts as a hydrogen-bond acceptor. This secondary interaction mechanism, in addition to normal polar interactions, slows down a fraction of the analyte molecules, causing them to elute later than the main band, resulting in a tail.[13][14]
-
Solution Protocol:
-
Use a Basic Modifier: The most effective solution is to add a competing base to the mobile phase.[7][15] Triethylamine (TEA) is a common choice. It is more basic than the pyridine product and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.[16]
-
Recommended Concentration: Add 0.5-1% TEA by volume to your pre-determined eluent (e.g., for 1 L of 70:30 Hexane:EtOAc, add 5-10 mL of TEA).
-
Important Note: Using TEA will alter the stationary phase over time. It is good practice to dedicate a column for use with basic modifiers or thoroughly wash the column with a polar solvent like isopropanol after use.[17]
-
Problem 2: My product is co-eluting with an impurity.
-
Cause: The chosen solvent system does not provide sufficient selectivity to resolve the two compounds. Their Rf values are too close.
-
Solution Protocol:
-
Decrease Solvent Polarity: If there is some separation visible on TLC but they overlap on the column, first try decreasing the eluent's polarity. This will increase the retention of both compounds, moving their Rf values down the plate and potentially increasing the physical distance between them.
-
Change Solvent Selectivity: If decreasing polarity doesn't work, you need to change the nature of the polar interactions. The Hexane/EtOAc system is a common choice, but other solvents offer different selectivities. Try replacing Ethyl Acetate with Dichloromethane (DCM) or an Acetone/Hexane system. Run TLCs in these new systems to find one that resolves the spots effectively.[18]
-
Employ a Gradient Elution: Start the column with a less polar solvent system (e.g., 90:10 Hexane:EtOAc) to elute the less polar impurity first. Then, gradually increase the polarity of the eluent over the course of the separation (e.g., to 70:30 Hexane:EtOAc) to elute your more polar target compound. This technique can significantly improve the separation of compounds with close Rf values.[19]
-
Problem 3: My compound is not eluting from the column at all.
-
Cause A: The mobile phase is not polar enough. Your TLC test may have been misleading, or the larger volume of silica in a column retains the compound more strongly than on a TLC plate.
-
Solution: Gradually increase the polarity of the mobile phase. If you are using Hexane/EtOAc, slowly add a small percentage of methanol (1-2% at a time). Methanol is a very strong polar solvent and can help elute highly retained compounds.[20]
-
-
Cause B: Irreversible Adsorption/Decomposition. It is possible, though less common for this compound, that it is irreversibly binding to or decomposing on the silica.[18]
-
Troubleshooting Step: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for 1-2 hours. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[18] In this case, consider using a different stationary phase like alumina or a deactivated silica gel.
-
Problem 4: I have a low yield after purification.
-
Cause A: Product is spread across too many fractions. This is often a consequence of peak tailing (Problem 1). The product elutes over a very large volume of solvent, and many fractions contain only a small amount of the compound, making isolation difficult.[21]
-
Solution: Address the peak tailing using the methods described above. A sharp, well-defined peak will elute in a smaller volume, leading to fewer, more concentrated fractions and easier isolation.[19]
-
-
Cause B: The column was overloaded. A general rule of thumb is that the mass of the crude material should not be more than 1-5% of the mass of the silica gel (e.g., for 100 g of silica, load 1-5 g of crude material). Overloading leads to broad bands that cannot be effectively separated.[5]
-
Solution: Use a larger column with more silica gel or purify the material in smaller batches.
-
References
- Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP.
- Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
- Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Park, J. H., et al. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?
- Semantic Scholar. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC.
- Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
- Reddit. (2022). troubleshooting column chromatography.
- ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
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Technical Support Center: Managing 4-(Chloromethyl)pyridine in Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for effectively removing unreacted 4-(chloromethyl)pyridine from your reaction mixtures. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Understanding the Challenge: The Dual Nature of 4-(Chloromethyl)pyridine
4-(Chloromethyl)pyridine and its hydrochloride salt are versatile reagents in organic synthesis, primarily acting as alkylating agents to introduce the 4-pyridylmethyl group.[1][2] The core challenge in its removal stems from its dual chemical nature:
-
Electrophilic Reactivity: The chloromethyl group is a potent electrophile, susceptible to nucleophilic attack (Sɴ2 reactions).[3][4] This is the desired reactivity for synthesis but also means it can react with quenching agents and has a propensity to form byproducts.
-
Basic Pyridine Core: The nitrogen atom on the pyridine ring is basic, with a pKa of approximately 5.23 for the conjugate acid (pyridinium).[5][6][7] This basicity allows for manipulation of its solubility through pH adjustment.
This duality necessitates a multi-faceted approach to its removal, often combining chemical quenching with purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why is removing 4-(chloromethyl)pyridine so difficult?
A: The difficulty lies in its physical and chemical properties. It is often a water-soluble solid in its hydrochloride form, making straightforward extraction challenging.[2][8] Furthermore, its reactivity means it can degrade or react with certain purification media. The basic nitrogen can also cause tailing on silica gel chromatography.[9]
Q2: Can I just evaporate it?
A: While co-evaporation with a high-boiling solvent like toluene can remove some residual pyridine, it is generally ineffective for complete removal of 4-(chloromethyl)pyridine and its hydrochloride salt due to their relatively low volatility.[9][10]
Q3: My TLC plate shows a streak even after work-up. What's happening?
A: Streaking on a TLC plate is a common issue when dealing with basic compounds like pyridine derivatives on silica gel.[9] The basic nitrogen atom interacts strongly with the acidic silica gel, leading to poor chromatography. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Persistent 4-(chloromethyl)pyridine in the organic layer after aqueous wash. | The compound may be partitioning between the organic and aqueous layers, especially if the pH is not optimal. | Perform an acidic wash with dilute HCl (e.g., 1M) to protonate the pyridine nitrogen, rendering it highly water-soluble.[9] Follow with a wash with saturated sodium bicarbonate to remove the acid, and finally a brine wash. |
| Emulsion formation during liquid-liquid extraction. | The presence of polar pyridinium salts can act as surfactants, stabilizing emulsions. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Co-elution of 4-(chloromethyl)pyridine with the desired product during column chromatography. | The polarity of the unreacted starting material may be too similar to the product. | Consider derivatizing the unreacted 4-(chloromethyl)pyridine into a more polar or non-polar species before chromatography. Alternatively, explore different stationary phases (e.g., alumina) or mobile phase modifiers. |
| The product is sensitive to acidic or basic conditions. | Standard aqueous work-ups may degrade the desired compound. | Utilize scavenger resins for a neutral work-up. These solid-supported reagents can selectively bind to and remove the unreacted electrophile.[11][12] |
Experimental Protocols
Protocol 1: Acidic Liquid-Liquid Extraction
This is the most common and often first-line method for removing pyridine-based impurities.
Workflow for Acidic Liquid-Liquid Extraction
Caption: Workflow for removing basic impurities via acidic extraction.
Step-by-Step Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with two portions of 1M hydrochloric acid. This protonates the pyridine, making it highly soluble in the aqueous layer.
-
Separate the organic layer and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Scavenger Resin Quenching and Removal
Scavenger resins are an excellent choice for reactions where the product is sensitive to aqueous work-ups or when traditional methods fail.[11][12] They are solid-supported reagents that covalently bind to excess reactants or byproducts, allowing for their removal by simple filtration.[13][14]
For removing an electrophile like 4-(chloromethyl)pyridine, a nucleophilic scavenger resin is required. Thiol-based scavenger resins are particularly effective for capturing alkyl halides.[15]
Workflow for Scavenger Resin Purification
Caption: Purification workflow using a solid-supported scavenger resin.
Step-by-Step Procedure:
-
At the completion of the reaction, add 3-5 equivalents of a thiol-functionalized silica resin (e.g., ISOLUTE® Si-Thiol) to the crude reaction mixture.[15]
-
Stir the suspension at room temperature for 1 to 2 hours.
-
Monitor the disappearance of the 4-(chloromethyl)pyridine spot by TLC or LC-MS.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Advanced Chromatographic Strategies
For challenging separations, advanced chromatographic techniques may be necessary.
-
Reverse-Phase HPLC: For polar compounds, reverse-phase high-performance liquid chromatography (HPLC) can be an effective purification method. Ion-pairing agents can be used to improve the retention and separation of pyridine-containing compounds.[16]
-
Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange properties can offer unique selectivity for separating basic compounds like pyridines without the need for ion-pairing reagents, making them compatible with mass spectrometry.[17]
-
Gas Chromatography (GC): For volatile pyridine derivatives, GC can be a powerful analytical and preparative tool. Specialized columns, such as those with a wax-based stationary phase, are designed for the separation of amines and pyridines.[18][19]
Data Summary: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Acidic Liquid-Liquid Extraction | Simple, inexpensive, and scalable.[20][21] | Not suitable for acid-sensitive products; can lead to emulsions. | Robust, non-acid-sensitive products. |
| Scavenger Resins | Neutral conditions, high selectivity, simple filtration work-up.[11][12] | Higher cost of reagents. | Acid or base-sensitive products; high-throughput synthesis. |
| Column Chromatography | Can provide very high purity. | Can be time-consuming and require large volumes of solvent; basic compounds may streak on silica. | Final purification step after initial bulk removal of the impurity. |
| Distillation | Effective for large-scale removal of volatile impurities. | Not effective for non-volatile salts like 4-(chloromethyl)pyridine HCl.[22] | Removal of pyridine solvent, not necessarily the chloromethyl derivative.[23] |
Final Recommendations
A multi-step approach is often the most effective strategy for removing unreacted 4-(chloromethyl)pyridine. An initial quenching and acidic wash can remove the bulk of the impurity, followed by column chromatography or a scavenger resin treatment for final polishing. Always monitor the progress of the purification by an appropriate analytical technique such as TLC or LC-MS to ensure complete removal.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]
- Patel, S. K., et al. (2008). Eco-friendly process for recovery of pyridine and/or its derivatives. U.S. Patent No. 7,462,721. Washington, DC: U.S. Patent and Trademark Office.
-
Khan, M. A. (1969). A study of reactions of 4-chloromethyl 1,4-dihydropyridines with nucleophiles. Memorial University of Newfoundland. Retrieved from [Link]
- Patel, S. K., et al. (2008). Eco-friendly process for recovery of pyridine and/or its derivatives. Google Patents.
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
- Hartwick, R. A., & Brown, P. R. (1978). Separation of Biological Pyridines by High Pressure Liquid Chromatography.
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Agilent Technologies, Inc. (2011). Separation of pyridine and other amines. Retrieved from [Link]
- Gholivand, M. B., & Khodadadian, M. (2011). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Talanta, 87, 249-254.
- Aako, T., et al. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
- Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
B2B Chemicals. (2025). 4-(Chloromethyl)pyridine HCl: Your Go-To Building Block for Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
- Vicente, M. A., et al. (2019). Extraction of pyridine from n-alkane mixtures using methyltriphenylphosphonium bromide-based deep eutectic solvents as extractive denitrogenation agents. Fluid Phase Equilibria, 499, 112241.
- Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives. Google Patents.
- Rao, J. M., et al. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. U.S.
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Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]
- Hodgson, G. W. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
-
Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
- Today's Chemist at Work. (2002). Combichem scavenging. American Chemical Society.
-
Biotage. (n.d.). ISOLUTE® Si-Thiol. Retrieved from [Link]
- Chambers, R. D., et al. (1980). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 426-431.
-
PureSynth. (n.d.). 4-(Chloromethyl)Pyridine Hydrochloride 98%. Retrieved from [Link]
- Wipf, P. (2004). Strategies in organic synthesis. University of Pittsburgh.
-
ResearchGate. (2001). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]
-
Veeprho. (n.d.). 4-(Chloromethyl) pyridine HCl. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74571, 4-(Chloromethyl)pyridine. Retrieved from [Link]
- Li, J., et al. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
- Spanu, P., et al. (2010).
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
-
University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction. Retrieved from [Link]
- Wang, Y. (2014). Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.
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Controlling moisture sensitivity in enolate alkylation reactions
Welcome to the technical support center for enolate alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling moisture in these sensitive yet powerful C-C bond-forming reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the critical aspects of enolate alkylation.
Q1: Why are enolate alkylation reactions so sensitive to moisture?
A: Moisture sensitivity in enolate alkylation stems from the high reactivity of the key reagents involved. The primary issue is the strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), required to generate the enolate.[1][2][3] These bases are powerful enough to deprotonate the α-carbon of a carbonyl compound, but they will react even more readily with any available protic species, like water.[1][2]
When water is present, the base is consumed in an acid-base reaction, forming hydroxide and the protonated form of the base (e.g., diisopropylamine from LDA).[1][2] This has two major consequences:
-
Incomplete Enolate Formation: The base is neutralized before it can fully deprotonate the carbonyl starting material, leading to low concentrations of the desired enolate nucleophile.[1][4]
-
Reaction Failure: If enough water is present, the base can be completely consumed, preventing the enolate from forming altogether and halting the desired alkylation reaction.[2]
The following diagram illustrates the competitive and detrimental reaction of LDA with water.
Caption: Competing reaction pathways for a strong base in the presence of a ketone and water.
Q2: What makes a base "strong enough" for enolate formation, and why can't I just use sodium hydroxide?
A: A base must be strong enough to irreversibly deprotonate the α-carbon of the carbonyl compound. This is determined by comparing the pKa of the base's conjugate acid to the pKa of the carbonyl's α-proton. For a typical ketone, the α-proton pKa is around 19-20.[4]
-
Strong Bases (e.g., LDA): The conjugate acid of LDA, diisopropylamine, has a pKa of about 36.[3][5] This large pKa difference ensures that the equilibrium lies far to the side of the enolate, leading to near-complete conversion of the starting material.[3][4]
-
Weaker Bases (e.g., NaOH): The conjugate acid of hydroxide (OH⁻) is water (H₂O), which has a pKa of approximately 15.7.[6][7] Since water is a much stronger acid than the ketone, the equilibrium for the deprotonation reaction heavily favors the starting materials.[4][8] Using hydroxide results in only a very small concentration of the enolate at any given time. This low concentration can lead to competing side reactions, such as aldol condensations.[3][9]
The table below summarizes the pKa values of the conjugate acids for common bases. A base is effective for complete enolate formation if the pKa of its conjugate acid is significantly higher than that of the carbonyl compound.
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability for Complete Enolate Formation (Ketone, pKa ~20) |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36[3][5] | Excellent |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~35[6] | Excellent |
| Sodium Amide (NaNH₂) | Ammonia (NH₃) | ~34[3] | Excellent |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | ~16[6] | Poor (equilibrium disfavors enolate) |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7[6][7] | Poor (equilibrium disfavors enolate) |
Q3: What are the primary techniques for maintaining an anhydrous (moisture-free) reaction environment?
A: Rigorous exclusion of atmospheric moisture is critical. The two most common and effective setups for this are the use of a glovebox or a Schlenk line.[10][11][12]
-
Glovebox: A sealed chamber filled with an inert gas (like argon or nitrogen) that allows for the manipulation of reagents in a completely moisture-free environment.[12] This is the most secure method for handling highly sensitive materials.[12]
-
Schlenk Line: A dual-manifold vacuum and inert gas line that allows for the removal of air and moisture from glassware, followed by backfilling with an inert gas.[10][12] This technique is widely used for most air-sensitive reactions.[10][13]
In addition to these systems, proper preparation of glassware and solvents is non-negotiable.
-
Glassware: Must be thoroughly dried to remove adsorbed water from the glass surface.[14] This is typically achieved by oven-drying (overnight at >120 °C) or flame-drying under vacuum immediately before use.[10][14][15]
-
Solvents: Must be rigorously dried. Common methods include distillation from a drying agent (like sodium/benzophenone) or passage through a column of activated alumina (solvent purification system).[14][16] For storage, dried solvents should be kept over activated molecular sieves.[14][17]
Troubleshooting Guide
Encountering problems? This section provides answers to specific issues you might face during your experiments.
Q4: My reaction yielded none of my desired alkylated product. What went wrong?
A: A complete lack of product almost always points to a fundamental issue with moisture or reagent viability.
-
Possible Cause 1: Inadequate Anhydrous Technique. Even trace amounts of water can completely quench the LDA or other strong base.[1][2]
-
Troubleshooting:
-
Review Glassware Drying: Ensure glassware was oven-dried for several hours and assembled hot, or properly flame-dried under vacuum.[14]
-
Verify Inert Atmosphere: Check for leaks in your Schlenk line or glovebox. Ensure a positive pressure of inert gas is maintained.[12]
-
Solvent Quality: Was the solvent truly anhydrous? Use a freshly dried solvent or one from a recently opened bottle of anhydrous grade solvent. Consider testing the water content using a Karl Fischer titrator.[17]
-
-
-
Possible Cause 2: Inactive Base. LDA solutions can degrade over time, especially if not stored properly.
-
Troubleshooting:
-
Use Fresh Reagents: Use a fresh bottle of the base or titrate the existing solution to determine its active concentration.
-
Proper Handling: When dispensing the base, use proper syringe techniques under a positive pressure of inert gas to avoid introducing air and moisture into the reagent bottle.[18]
-
-
Q5: My yield is very low, and I've recovered a lot of my starting material.
A: This outcome suggests that enolate formation was incomplete, but not entirely absent.
-
Possible Cause 1: Insufficient Base. If less than a full equivalent of active base is used, only a portion of the starting material will be converted to the enolate.
-
Troubleshooting:
-
Check Stoichiometry: Ensure you have calculated for at least 1.0 equivalent of base relative to the carbonyl compound. It is common to use a slight excess (e.g., 1.05-1.1 equivalents).
-
Titrate the Base: The molarity of commercial strong bases can vary. Titrating the solution before use is a best practice for ensuring accurate stoichiometry.
-
-
-
Possible Cause 2: Reaction Temperature Too High During Deprotonation. While the alkylation step may require warming, the initial deprotonation with LDA is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure controlled enolate formation.[19][20]
-
Troubleshooting:
-
Maintain Low Temperature: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at the correct temperature throughout the base addition and enolate formation period.
-
-
Q6: I see my product, but also a significant amount of a side product from the base reacting with my alkyl halide.
A: This indicates that the base and the alkyl halide were present in the reaction flask at the same time, which should be avoided.[21]
-
Possible Cause: Incorrect Order of Addition. The enolate must be fully formed before the alkyl halide is introduced.
-
Troubleshooting:
-
Sequential Addition Protocol: The correct procedure is to first add the base to the solution of the carbonyl compound to form the enolate. Only after allowing sufficient time for complete deprotonation should the alkyl halide be added.[21]
-
-
The diagram below outlines the correct experimental workflow to prevent this issue.
Caption: Correct sequential workflow for enolate alkylation.
Q7: My alkylation occurred on the wrong side of my unsymmetrical ketone.
A: The regioselectivity of deprotonation for an unsymmetrical ketone is highly dependent on the reaction conditions. This is a classic case of kinetic versus thermodynamic control.[19][22]
-
Kinetic Enolate (Less Substituted): Formed faster by deprotonating the less sterically hindered α-proton. This product is favored under irreversible conditions.[22]
-
Thermodynamic Enolate (More Substituted): The more stable enolate (due to the more substituted double bond). This product is favored under conditions that allow for equilibrium between the two possible enolates.[19][22]
-
Conditions: Weaker base (e.g., NaH, alkoxides), higher temperatures (0 °C to room temperature).[19]
-
Troubleshooting: To favor the kinetic product, strictly adhere to low-temperature conditions and use LDA. To favor the thermodynamic product, a weaker base and higher temperature may be required, but be aware this can introduce other side reactions.[19]
Standard Protocol: Setting Up a Moisture-Sensitive Enolate Alkylation
This protocol outlines the key steps for performing an enolate alkylation using a Schlenk line.
1. Glassware Preparation:
- Place a round-bottom flask, magnetic stir bar, and any other necessary glassware in an oven at 125 °C overnight.
- Assemble the flask with a rubber septum while still hot and immediately attach it to the Schlenk line.
- Evacuate the flask under high vacuum and gently heat the exterior with a heat gun to drive off any remaining adsorbed water.
- Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen. This is typically done by performing at least three vacuum/inert gas backfill cycles.[10][23]
2. Reagent Preparation:
- Dissolve the carbonyl starting material in anhydrous THF (or another suitable dry solvent) and add it to the reaction flask via syringe.
- Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
3. Enolate Formation:
- Using a dry, gas-tight syringe, slowly add a solution of LDA (typically 1.05 equivalents) to the stirred ketone solution.
- Allow the reaction to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.
4. Alkylation:
- Slowly add the alkyl halide (1.0-1.1 equivalents) to the enolate solution via syringe.
- Continue stirring at low temperature for a period (e.g., 1 hour), then allow the reaction to slowly warm to room temperature and stir overnight.
5. Workup:
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Proceed with a standard aqueous workup and extraction to isolate the crude product.
References
-
Explain why reactions that use LDA as base must be carried out under anhydrous conditions - Vaia. Vaia. [Link]
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Explain why reactions that use LDA as base must be carried out under anhydrous conditions - Vaia. Vaia. [Link]
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Non-nucleophilic base - Wikipedia. Wikipedia. [Link]
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Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. Advion, Inc. [Link]
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Air-free technique - Wikipedia. Wikipedia. [Link]
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Air-free technique - chemeurope.com. chemeurope.com. [Link]
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How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. [Link]
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Preparing Anhydrous Reagents and Equipment - Moodle@Units. Moodle@Units. [Link]
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22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. Fiveable. [Link]
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Anhydrous Conditions - Sciencemadness Discussion Board. Sciencemadness. [Link]
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Alkylation of Enolates - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
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Chapter 1: Enolate Alkylations. [Link]
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Alkylations of Enols and Enolates - ResearchGate. ResearchGate. [Link]
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Alkylation of enolates. [Link]
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Protonation, Alkylation, Arylation, and Vinylation of Enolates. [Link]
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Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]
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9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. Lumen Learning. [Link]
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Reaction Set-up - Drug Discovery Unit - University of Dundee. University of Dundee. [Link]
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solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. Delloyd's Lab-Tech. [Link]
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(PDF) Theoretical Study of the Effect of Water Clusters on the Enol Content of Acetone as a Model for Understanding the Effect of Water on Enolization Reaction - ResearchGate. ResearchGate. [Link]
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What is the best drying agent for Diethyl ether? : r/OrganicChemistry - Reddit. Reddit. [Link]
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Chem 342-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary 4. [Link]
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Alkylation of Enolates - YouTube. YouTube. [Link]
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19.8: Using LDA to Form an Enolate Ion - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. University of Rochester. [Link]
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23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax. OpenStax. [Link]
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11.06 Bases for Enolate Formation - YouTube. YouTube. [Link]
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22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual. [Link]
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LDA-based Reactions at C5? [Link]
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23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. University of Tartu. [Link]
-
Bordwell pKa Table - Organic Chemistry Data. [Link]
-
ENOLATES - eGyanKosh. eGyanKosh. [Link]
-
Table of Acids with Ka and pKa Values CLAS.* [Link]
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- 23. youtube.com [youtube.com]
Improving enantioselectivity in asymmetric synthesis of alpha-methyl cyano esters
Technical Support Center: Asymmetric Synthesis of -Methyl Cyano Esters
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Improving Enantioselectivity (
Introduction: The Quaternary Challenge
You are likely here because you are attempting to synthesize an
The creation of a quaternary stereocenter at the
-
Steric Congestion: The nucleophile (enolate) is tetrasubstituted, slowing down the catalyzed reaction and allowing the racemic background reaction to compete.
-
Enolate Geometry: Unlike ketones, cyano esters can form both
and enolates (or ketenimine tautomers), and poor control over this geometry often leads to stereochemical leakage.
This guide focuses on the two most robust methodologies for solving this: Asymmetric Phase Transfer Catalysis (PTC) and Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) .
Module 1: Phase Transfer Catalysis (PTC)
Best for: Direct alkylation of
The Core Mechanism: Interfacial Ion-Pairing
In PTC, the reaction occurs at the interface or within the organic layer. The key to high
Standard Operating Procedure (SOP-01): Maruoka/Cinchona Alkylation
Target: Alkylation of tert-butyl
-
Organic Phase: Dissolve substrate (1.0 equiv) and alkyl halide (1.2 equiv) in Toluene (0.1 M).
-
Note: Avoid polar solvents like DMF or DMSO; they promote enolate dissociation.
-
-
Catalyst: Add Maruoka Catalyst (
-spiro chiral quaternary ammonium salt) or Cinchonidine-derived catalyst (1–5 mol%). -
Aqueous Phase: Cool to -20°C to 0°C . Add 50% w/w aqueous KOH or CsOH.
-
Agitation: Stir vigorously (>1000 rpm). The reaction rate is diffusion-controlled.
-
Quench: Separate phases immediately upon completion to prevent product racemization.
Troubleshooting Guide: PTC
| Symptom | Probable Cause | Corrective Action |
| Low | Racemic Background Reaction | The uncatalyzed reaction (with |
| Low | Loose Ion Pairing | Water content in the organic phase is too high. Use solid CsOH/KOH with molecular sieves instead of aqueous base. |
| Low Conversion | Stirring Efficiency | PTC is interfacial. If the emulsion is poor, the rate drops. Increase RPM or use a mechanical stirrer. |
| Inconsistent | Catalyst Poisoning | Iodide ions (from alkyl iodides) can poison the catalyst. Use alkyl bromides or add a silver salt (rare) to sequester iodide. |
Visualizing the Problem: The PTC Interface
Caption: Figure 1. The Kinetic Battle. High ee requires the pathway through the "Tight Ion Pair" (Blue) to be significantly faster than the "Free Enolate" leakage (Red).
Module 2: Pd-Catalyzed Decarboxylative Allylation (Pd-AAA)
Best for: Creating the quaternary center using allyl esters (e.g., allyl
The Core Mechanism: The "Memory Effect"
In Decarboxylative Asymmetric Allylic Alkylation (DAAA), the starting material is an allyl ester. Pd(0) inserts into the allylic bond, releasing
-
Critical Insight: The enolate and the
-allyl Pd complex are generated in close proximity. If they react immediately ("inner sphere" or tight ion pair), the chirality is determined by the ligand. If the enolate diffuses away ("outer sphere") and returns, you may lose stereochemical fidelity or regioselectivity.
SOP-02: Trost-Ligand Mediated DAAA
Target: Preparation of
-
Substrate Prep: Synthesize the allyl ester of
-cyanopropionic acid. -
Catalyst System:
-
Pd Source:
(2.5 mol%). -
Ligand: Trost Ligand
-ANDEN-Phenyl Trost Ligand (5.5 mol%). -
Note: The "bite angle" of the ligand is critical for cyano esters.
-
-
Solvent: THF or Dioxane (degassed).
-
Reaction: Run at ambient temperature. Evolution of
gas indicates reaction progress.
Troubleshooting Guide: Pd-AAA
| Symptom | Probable Cause | Corrective Action |
| Low | Ligand Mismatch | Cyano esters are "harder" nucleophiles than malonates. If standard Trost ligands fail, switch to Ferrocenyl ligands (Ito-Hayashi) which often bind cyano-enolates more effectively. |
| Low | Proton Transfer | If the reaction is too slow, proton exchange between product and starting material can racemize the product. Add a proton sponge or lower temperature. |
| No Reaction | Pd(II) Poisoning | Ensure the system is strictly anaerobic. |
| Regioselectivity (Linear vs Branched) | Sterics | If getting linear alkylation instead of branched (quaternary), increase the steric bulk of the ligand to force the nucleophile to the more substituted terminus (rare for cyano, but possible). |
Frequently Asked Questions (FAQs)
Q1: Why is my background reaction so fast in the PTC method?
A: You are likely using a solvent that is too polar (e.g., DCM or THF). These solvents stabilize the free enolate (
Q2: Can I use a methyl ester instead of a tert-butyl ester?
A: It is not recommended. The tert-butyl group provides steric bulk that directs the enolate geometry and helps "lock" the ion pair with the catalyst. Methyl esters are smaller and flatter, leading to lower
Q3: My Pd-catalyzed reaction works for malonates but fails for cyano esters. Why? A: Cyano groups are linear (cylindrical), whereas esters are planar. This changes the steric demand in the transition state. Ligands optimized for malonates (like standard PHOX ligands) often fail for cyano esters. You must use ligands with a larger "pocket" or different electronic bite, such as the Trost Naphthyl or Ferrocenyl ligands.
Decision Matrix: Choosing Your Path
Caption: Figure 2. Strategic decision tree for selecting the catalytic mode and initial troubleshooting steps.
References
-
Maruoka Catalyst Design & Application
-
Kitamura, M., Shirakawa, S., & Maruoka, K. (2005).[1] Powerful Chiral Phase-Transfer Catalysts for the Asymmetric Synthesis of
-Alkyl- and -Dialkyl- -amino Acids. Angewandte Chemie International Edition.
-
-
PTC Alkylation of Cyano Esters
-
Nagata, K., Sano, D., & Itoh, T. (2007).[2] Catalytic Asymmetric Alkylation of
-Cyanocarboxylates Using a Phase-Transfer Catalyst. Synlett.
-
-
Pd-Catalyzed Asymmetric Allylic Alkylation (General & Mechanism)
- Trost, B. M., & Xu, J. (2005).
-
Ferrocenyl Ligands for Cyano Esters
- Sawamura, M., & Ito, Y. (1992). Catalytic Asymmetric Synthesis of -Disubstituted -Cyano Esters. Chemical Reviews.
Technical Support Center: Stability of Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate Under Basic Conditions
Welcome to the technical support guide for ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability challenges, particularly under basic conditions. Here, we provide in-depth scientific explanations, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Introduction
This compound is a versatile intermediate in organic synthesis, notable for its unique combination of a cyano group, an ester, and a pyridine ring. This structure, while synthetically useful, also presents specific stability concerns, especially in basic environments. Understanding the potential degradation pathways is crucial for developing robust synthetic routes, designing stable formulations, and obtaining accurate analytical results. This guide will address the most common stability-related questions and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low when using a basic catalyst. What could be the primary degradation pathways for this compound?
Answer:
Under basic conditions, this compound is susceptible to several degradation pathways due to its chemical structure. The primary concerns are:
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed by hydroxide ions to form the corresponding carboxylate salt. This reaction, known as saponification, is typically irreversible and one of the most common degradation routes for esters in basic media.[1]
-
Retro-Michael Addition: The bond between the α-carbon (bearing the cyano and methyl groups) and the β-carbon (attached to the pyridine ring) can cleave in a retro-Michael reaction.[2][3] This process is essentially the reverse of the Michael addition used to form the C-C bond and is often facilitated by a base. The stability of the resulting carbanion, stabilized by the adjacent cyano and ester groups, can drive this degradation pathway.
-
Decarboxylation (Post-Hydrolysis): Following the hydrolysis of the ester to a carboxylic acid, the resulting β-cyano carboxylic acid can be prone to decarboxylation (loss of CO2), especially upon heating.[4][5] This is a common reaction for compounds with an electron-withdrawing group (like a cyano group) at the α-position relative to a carboxylic acid.[4]
The pyridine ring itself is generally stable under these conditions, but its basicity can influence the local reaction environment.
Question 2: I am observing multiple unexpected peaks in my HPLC analysis after exposing the compound to a pH 9 buffer. How can I identify the degradation products?
Answer:
Identifying unknown peaks is a critical step in troubleshooting. A combination of chromatographic and spectroscopic techniques is highly effective for this purpose.[6][7]
-
High-Performance Liquid Chromatography (HPLC): This is one of the most frequently used techniques for stability testing due to its high sensitivity and versatility in separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[6] By comparing the retention times of your sample with and without base exposure, you can identify the new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying degradation products.[7] By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each separated component. This information allows you to determine the molecular weight of the degradation products and infer their structures. For example, a peak with a mass corresponding to the loss of an ethyl group (-28 Da) and the addition of a hydrogen (+1 Da) would suggest ester hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the degradation products.[6] If you can isolate the impurity peaks using preparative HPLC, ¹H and ¹³C NMR spectroscopy can definitively elucidate their structures.
A logical first step is to perform an LC-MS analysis to get the molecular weights of the main degradation products. This will provide strong clues as to which of the potential degradation pathways are occurring.
Question 3: What experimental conditions should I consider to minimize degradation during a base-catalyzed reaction?
Answer:
Minimizing degradation requires careful control of reaction conditions. Here are several strategies:
-
Choice of Base: Opt for non-nucleophilic, sterically hindered bases if the goal is simply deprotonation without attacking the ester. Examples include DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-diisopropylethylamine). If a hydroxide source is necessary, use it at the lowest effective concentration.
-
Temperature Control: Many degradation reactions, particularly retro-Michael addition and decarboxylation, are accelerated at higher temperatures.[8] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the yield of the desired product.
-
Reaction Time: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC or HPLC). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.
-
Solvent: The choice of solvent can influence reaction rates and degradation pathways. Aprotic solvents may be preferable to protic solvents like ethanol, which can participate in transesterification or act as a proton source.
Question 4: How can I perform a systematic stability study of this compound under basic conditions?
Answer:
A systematic stability study involves exposing the compound to a range of basic conditions and monitoring its degradation over time.[9]
Experimental Protocol: Basic Stability Assessment
Objective: To determine the rate and profile of degradation of this compound at different pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 8, 9, 10, and 12)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
LC-MS system (optional, for identification of degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: For each pH value, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Ensure the initial amount of organic solvent from the stock solution is low to not significantly alter the buffer's pH.
-
Time Points: Analyze the samples by HPLC at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
HPLC Analysis: Use a suitable reversed-phase HPLC method to separate the parent compound from its degradation products. Monitor the peak area of the parent compound at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. This will give you a visual representation of the stability.
Data Presentation:
| pH | Time (hours) | % Parent Compound Remaining |
| 8.0 | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 9.0 | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 10.0 | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 12.0 | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
This table should be filled in with your experimental data.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways under basic conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for systematic stability testing.
References
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
-
Evaluating Pharmaceutical Stability Through Analytical Observation | Walsh Medical Media. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Available at: [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. Available at: [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]
-
Condensation of Ethyl Cyaaoacetate with Alkene Oxides. Available at: [Link]
-
Ethyl cyanoacetate - Wikipedia. Available at: [Link]
-
Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate - ResearchGate. Available at: [Link]
-
Asymmetric Michael additions of α-cyanoacetates by soft Lewis acid/hard Brønsted acid catalysis: stereodivergency with bi- vs. monometallic catalysts - Chemical Science (RSC Publishing). Available at: [Link]
-
Michael addition reaction - Wikipedia. Available at: [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. Available at: [Link]
-
Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2 - Jetir.Org. Available at: [Link]
-
5.11: Enolates - Claisen Condensation and Decarboxylation - Chemistry LibreTexts. Available at: [Link]
-
ethyl cyanoacetate - Organic Syntheses Procedure. Available at: [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights - RACO. Available at: [Link]
-
hydrolysis of esters - Chemguide. Available at: [Link]
-
Decarboxylation - Wikipedia. Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. Available at: [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]
- EP0478075B1 - Decarboxylation processes - Google Patents.
-
Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE | Vineet Khatri | ATP STAR - YouTube. Available at: [Link]
-
Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem. Available at: [Link]
-
Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate | Pharmaffiliates. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Guide to Diagnostic IR Peaks for Nitrile and Ester Groups in Pyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Pyridine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1] The introduction of functional groups such as nitriles (-C≡N) and esters (-COOR) onto the pyridine ring can dramatically alter a molecule's biological activity and chemical properties. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for confirming the presence and understanding the electronic environment of these crucial functional groups.[2]
This guide provides an in-depth comparison of the diagnostic infrared (IR) peaks for nitrile and ester moieties in pyridine derivatives. Moving beyond a simple recitation of frequency ranges, we will explore the underlying principles that dictate peak position and intensity, offering field-proven insights to aid in accurate spectral interpretation. All discussions are grounded in authoritative data and established spectroscopic principles to ensure scientific integrity.
The Vibrational Language of Functional Groups: Nitriles vs. Esters
The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of chemical bonds. For nitrile and ester groups, the most informative vibrations are the stretching modes of the C≡N triple bond and the C=O double bond, respectively. These bonds have large dipole moments, resulting in strong absorptions in the IR spectrum, making them excellent diagnostic markers.
The Nitrile Group (-C≡N): A Sharp and Revealing Signal
The nitrile group is characterized by the stretching vibration of its carbon-nitrogen triple bond. This typically gives rise to a sharp, medium-to-strong intensity peak in a relatively uncongested region of the spectrum, generally found between 2260 and 2210 cm⁻¹ .[2] The precise position of this peak is highly sensitive to the electronic environment imparted by the pyridine ring and any other substituents.
-
Electronic Effects: The electronegativity of the nitrogen atom in the pyridine ring can influence the electron density of the nitrile group.[1] Electron-withdrawing groups on the pyridine ring will pull electron density away from the nitrile, strengthening the C≡N bond and causing a shift to a higher wavenumber (a "blue shift"). Conversely, electron-donating groups will push electron density towards the nitrile, slightly weakening the bond and resulting in a shift to a lower wavenumber (a "red shift").[3][4] The position of the substituent on the pyridine ring (ortho, meta, or para) also plays a critical role in the extent of these electronic effects.[5]
The Ester Group (-COOR): A Strong and Influential Carbonyl
The ester group's most prominent feature in an IR spectrum is the intense stretching vibration of its carbonyl (C=O) bond. This absorption is typically one of the strongest in the spectrum and is found in the range of 1750-1730 cm⁻¹ for saturated esters.[6] Similar to the nitrile group, the position of the ester's carbonyl peak is a valuable indicator of its molecular environment.
-
Conjugation and Resonance: When an ester group is directly attached to the aromatic pyridine ring, conjugation between the C=O double bond and the π-system of the ring occurs. This delocalization of electrons weakens the C=O bond, causing its stretching frequency to decrease to the 1730-1715 cm⁻¹ range.[7]
-
Inductive Effects: The electronegativity of the oxygen atom in the alkoxy (-OR) portion of the ester also influences the carbonyl frequency. More electronegative R groups will pull electron density away from the carbonyl carbon, strengthening the C=O bond and shifting the peak to a higher wavenumber.
Comparative Analysis: Diagnostic Utility
| Functional Group | Typical Wavenumber (cm⁻¹) | Peak Characteristics | Key Influencing Factors | Diagnostic Power |
| Nitrile (-C≡N) | 2260 - 2210 | Sharp, medium-strong intensity | Electronic effects (induction, resonance) from the pyridine ring and other substituents.[3][4] | Excellent. The peak appears in a clean region of the spectrum with few interfering absorptions. |
| Ester (-C=O) | 1750 - 1715 | Strong to very strong intensity | Conjugation with the pyridine ring, electronic effects of substituents, and the nature of the alkoxy group.[7][8] | Excellent. The high intensity of the carbonyl peak makes it easy to identify, even in complex molecules. |
Experimental Protocols: Ensuring Data Integrity
The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation and data acquisition. The following protocols are designed to be self-validating, ensuring reproducible and high-quality data.
Sample Preparation
The choice of sampling technique is dictated by the physical state of the pyridine derivative.[9]
For Solid Samples (KBr Pellet Method): [10]
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it has a fine, talc-like consistency.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample. KBr is transparent in the mid-IR range.[9]
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
For Liquid Samples or Solutions (Attenuated Total Reflectance - ATR): [11][12]
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.[10]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR accessory. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂ and water vapor).[13]
-
Sample Application: Place a small drop of the liquid sample or solution directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Analysis: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Acquisition
-
Instrument Purging: Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air to minimize atmospheric water and carbon dioxide absorptions.[13]
-
Parameter Selection: For routine analysis, the following parameters are a good starting point:
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (signal-to-noise ratio improves with the square root of the number of scans)
-
Spectral Range: 4000-400 cm⁻¹
-
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the nitrile stretching frequency.
Caption: Effect of conjugation on the ester carbonyl frequency.
Conclusion
Both nitrile and ester functional groups provide strong, characteristic signals in the infrared spectrum, making FTIR an indispensable tool for the analysis of pyridine derivatives. The nitrile group's sharp peak in a clean spectral region and the ester's intense carbonyl absorption offer excellent diagnostic value. By understanding the electronic and structural factors that influence the positions of these peaks, researchers can gain deeper insights into the molecular structure and bonding of their compounds. Adherence to robust experimental protocols, as outlined in this guide, is essential for obtaining high-quality, reliable data. For further verification of spectral data, cross-referencing with spectral databases such as the NIST Chemistry WebBook is highly recommended.[14][15][16][17][18] Furthermore, following IUPAC guidelines for reporting spectroscopic data ensures clarity and consistency in scientific communication.[19][20][21][22][23]
References
-
NIST Chemistry WebBook. [Link]
-
Linstrom, P.J.; Mallard, W.G. (Eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
Scribd. NIST Chemistry WebBook Overview. [Link]
-
National Institute of Standards and Technology. A Guide to the NIST Chemistry WebBook. [Link]
-
PubChem. NIST Chemistry WebBook - PubChem Data Source. [Link]
- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 6-10.
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- Li, Y., et al. (2022). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. Physical Chemistry Chemical Physics, 24(8), 5036-5047.
-
IUPAC. Development of a Standard for FAIR Data Management of Spectroscopic Data. [Link]
- Hanson, R. M., et al. (2021). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.
-
IUPAC. FAIR Publishing Guidelines for Spectral Data and Chemical Structures. [Link]
-
American Chemical Society. IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
University of Illinois Urbana-Champaign. Fourier Transform Infrared Spectroscopy. [Link]
-
University of Calgary. Carbonyl Compounds - IR Spectroscopy. [Link]
-
ResearchGate. FTIR spectrum for Pyridine. [Link]
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3043-3051.
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Northern Illinois University. IR Absorption Frequencies. [Link]
- Balachandran, V., & Karunathan, R. (2012). FT-IR and FT-Raman spectra, vibrational assignments and density functional theory calculations for pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Wikipedia. Pyridine. [Link]
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- Ishiuchi, S. I., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21398-21407.
- Wheeler, S. E., & Houk, K. N. (2009). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 42(8), 1173-1183.
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- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. iupac.org [iupac.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. iupac.org [iupac.org]
- 23. IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate proper disposal procedures
Executive Summary & Chemical Profile
Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is a multi-functional organic intermediate often utilized in the synthesis of pharmaceutical agents (e.g., GPR119 agonists).[1] Its disposal requires a nuanced approach because it combines three distinct reactive functionalities: a pyridine ring (basic, potentially toxic), a nitrile group (cyanide-generating potential), and an ester (flammable/combustible).[1]
Core Directive: Treat this substance as a Toxic Organic with Cyanide-Generating Potential . Standard organic solvent waste streams are insufficient if they are not strictly pH-controlled.[1]
| Property | Assessment for Disposal |
| Primary Hazard | Acute Toxicity / Irritant (Pyridine/Nitrile moiety).[1] |
| Secondary Hazard | Chemical Reactivity (Hydrolysis of nitrile to acid/amide; potential HCN release in strong acid).[1] |
| RCRA Status (USA) | Not P-listed/U-listed by specific name.[1] Likely D001 (Ignitable) or D038 (Pyridine - TCLP > 5.0 mg/L).[1] |
| Physical State | Viscous liquid or low-melting solid (depending on purity/temperature).[1] |
| Disposal Method | High-Temperature Incineration (Best Available Technology).[1] |
Hazard Analysis & Segregation Logic (The "Why")
Effective disposal starts with understanding the causality of accidents.[1] For this specific molecule, the interaction between the nitrile group and the pyridine ring dictates your segregation strategy.[1]
The Nitrile-Acid Risk (Mechanism of Failure)
The cyano group (-CN) is generally stable, but under acidic conditions (pH < 2), hydrolysis can accelerate.[1] While this ester is not a simple cyanide salt, the risk of HCN (Hydrogen Cyanide) evolution exists if the waste stream is acidified and heated, or if the molecule undergoes metabolic/environmental breakdown.[1]
-
Action: Never dispose of this compound in "Acid Waste" containers.
The Pyridine-Oxidizer Risk
The pyridine nitrogen possesses a lone pair of electrons, making it basic and nucleophilic.[1] Mixing pyridine derivatives with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to exothermic reactions and potential deflagration.[1]
-
Action: Segregate strictly from Oxidizing agents.[1]
Self-Validating Segregation System
To prevent human error, establish a "Red-Line" segregation protocol.
Table 1: Chemical Compatibility Matrix
| Waste Stream | Compatibility | Mechanism of Failure |
| Organic Solvents (Non-Halogenated) | Compatible | Ideal stream (e.g., Ethanol, Methanol mixtures).[1] |
| Aqueous Acid (pH < 4) | FORBIDDEN | Risk of Nitrile hydrolysis; Exothermic protonation of Pyridine.[1] |
| Strong Oxidizers | FORBIDDEN | Fire/Explosion hazard (Pyridine oxidation).[1] |
| Strong Bases (pH > 10) | Caution | Rapid hydrolysis of the Ethyl Ester; Exothermic.[1] |
Operational Disposal Workflow
This workflow is designed to ensure compliance with EPA RCRA regulations (40 CFR 261) and minimize exposure risks in the Satellite Accumulation Area (SAA).[1]
Step 1: Pre-Disposal Stabilization
If the material is in a reaction mixture:
-
Quench: Ensure no active reagents (e.g., unreacted hydrides or coupling agents) remain.[1]
-
Neutralize: Adjust pH to 7–9 . This keeps the pyridine in its free-base form and prevents nitrile hydrolysis.[1]
-
Dilute: If pure, dilute with a compatible solvent (e.g., Ethyl Acetate or Ethanol) to reduce viscosity and prevent crystallization in the waste container.[1]
Step 2: Container Selection & Labeling
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal cans if the waste is potentially corrosive (though this ester is neutral).[1]
-
Labeling:
Step 3: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision-making process for disposing of this specific intermediate.
Figure 1: Decision logic for the segregation and packaging of Pyridine-Nitrile intermediates.
Emergency Response (Spill Protocol)
In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to pyridine vapors or potential cyanide generation.[1]
-
Evacuate & Ventilate: Pyridine has a low odor threshold (nauseating).[1] Clear the area.
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[1] If the spill is >500mL, use a half-face respirator with Organic Vapor/Acid Gas cartridges.[1]
-
Containment:
-
Cleanup:
References & Authority
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1]
-
Source: [1]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.
-
Source:
-
-
PubChem. Compound Summary: Pyridine and Nitrile Derivatives Safety Data. National Library of Medicine.[1]
-
Source: [1]
-
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Pyridine.[1]
-
Source:
-
Sources
Personal protective equipment for handling Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate
Operational Safety Guide: Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate
Part 1: Executive Summary & Risk Assessment
Compound Classification: Functionalized Pyridine /
Critical Warning: This compound combines a pyridine ring with an
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not deviate from these specifications without a documented risk assessment.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Respiratory | Fume Hood (Certified, face velocity 80-100 fpm) | Primary Control: Pyridine derivatives often possess high vapor pressure and potent odors.[1] The fume hood prevents inhalation of dust during weighing and vapors during reaction. |
| Ocular | Chemical Splash Goggles (Indirect Vent, ANSI Z87.1+) | Impact & Vapor: Safety glasses are insufficient. Indirect venting prevents liquid ingress from splashes while allowing moisture escape to prevent fogging. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Resistance: Nitrile offers excellent resistance to esters and pyridines. Double gloving provides a "breakthrough buffer"—if the outer glove is compromised, the inner glove protects while you doff. |
| Dermal (Body) | Lab Coat (100% Cotton or Nomex) + Tyvek Sleeves | Fire/Splash: Synthetic blends can melt into skin during a fire. Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point. |
| Inhalation (Backup) | N95 or P100 Respirator (Fit-tested) | Contingency: Only required if weighing must occur outside a hood (strongly discouraged) or during spill cleanup. |
Part 3: Operational Protocols
Weighing & Transfer (The "Static Risk" Zone)
Fine organic powders like this compound are prone to static charge, causing particle dispersion (inhalation risk).[1]
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood.
-
Taring: Tare the weighing boat before adding the compound.
-
Transfer: Use a disposable spatula. Do not tap the spatula against the boat; this launches particles.
-
Containment: Immediately cap the stock bottle. If the powder is fluffy/static-prone, dissolve it directly in the weighing boat with the reaction solvent (if compatible) before transferring to the flask.
Reaction Setup (Inert Atmosphere)
The
-
Glassware: Oven-dried glassware is mandatory.
-
Atmosphere: Purge reaction vessel with Nitrogen (
) or Argon. -
Addition: Add the solid to the solvent, not vice-versa, to prevent clumping and "puffing" of dust.
Waste Disposal
NEVER dispose of this compound down the drain. Pyridines are toxic to aquatic life and can damage municipal water treatment bacteria.
-
Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Pyridine Derivative."[1]
-
Liquid Waste: Collect in "Halogen-Free Organic" waste stream (unless halogenated solvents were used).
-
Contaminated Sharps: Needles used with this compound must go into a dedicated sharps container, not general trash.
Part 4: Emergency Response Visualization
Figure 1: Spill Response Decision Logic This workflow dictates the immediate actions following a spill to minimize exposure.
Caption: Decision tree for spill containment. Note that "Outside Hood" spills trigger immediate evacuation due to the respiratory toxicity of pyridine derivatives.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-(pyridin-2-ylamino)propanoate (Analogous Structure). Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline. Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
